molecular formula C6H10O3 B1367013 2-Methoxyoxan-3-one CAS No. 50545-08-9

2-Methoxyoxan-3-one

Cat. No. B1367013
CAS RN: 50545-08-9
M. Wt: 130.14 g/mol
InChI Key: IMOSSTUONLFKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxyoxan-3-one” is a chemical compound with the molecular formula C6H10O3 . It is also known by its IUPAC name, (2S)-2-methoxyoxan-3-one .


Molecular Structure Analysis

The molecular weight of “2-Methoxyoxan-3-one” is 130.14 g/mol . Its molecular structure includes a methoxy group (OCH3) and an oxanone group (a cyclic ketone). The compound has a defined atom stereocenter count of 1 .


Physical And Chemical Properties Analysis

“2-Methoxyoxan-3-one” has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The topological polar surface area is 35.5 Ų . The compound has a complexity of 111 .

Scientific Research Applications

Bioactive Compound Applications

Compounds related to 2-Methoxyoxan-3-one, like benzoxazinones, have shown promise in various bioactive applications. Research has revealed their significance in phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential of benzoxazinones and their derivatives as natural herbicide models is also a topic of current interest. Their role in the ecological behavior of benzoxazinone-producing plants, especially in chemical defense mechanisms, has been recognized. Moreover, these compounds have found use in pharmaceutical development due to the versatility of their chemical structure (Macias et al., 2009).

Thermochemical and Spectroscopic Analysis

Methoxyphenols, structural fragments of various antioxidants and biologically active molecules, are known for forming strong intermolecular and intramolecular hydrogen bonds. Thermochemical and spectroscopic studies of methoxyphenols and their complexes have been carried out to understand their properties better. These studies provide insights into the pairwise substitution effects and the strength of intermolecular hydrogen bonds in complexes of methoxyphenols (Varfolomeev et al., 2010).

properties

IUPAC Name

2-methoxyoxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-5(7)3-2-4-9-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOSSTUONLFKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495440
Record name 2-Methoxyoxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyoxan-3-one

CAS RN

50545-08-9
Record name 2-Methoxyoxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.